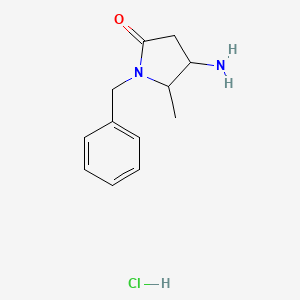

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-1-benzyl-5-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-9-11(13)7-12(15)14(9)8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUMEHMPAGBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Multi-Step Synthesis via Benzylamine and Succinic Anhydride Derivatives

- Step 1: Reaction of benzylamine with succinic anhydride forms N-benzylsuccinimide intermediates.

- Step 2: Reduction of these intermediates yields N-benzylpyrrolidin-2-one.

- Step 3: Introduction of the amino group at position 4 and methyl group at position 5 is achieved through selective functionalization and subsequent salt formation with hydrochloric acid to obtain the hydrochloride salt.

This method is well-established in industrial settings, optimized for scale-up using continuous flow reactors and automated purification to ensure high yield and purity (>95%) of the hydrochloride salt. Critical parameters include solvent choice (commonly methanol/water mixtures), stoichiometric control of HCl, and temperature management during salt precipitation and drying (e.g., 39 hours at room temperature under reduced pressure).

One-Pot Synthesis via Donor–Acceptor Cyclopropane Ring Opening with Benzylamines

A more recent and innovative approach involves the use of donor–acceptor (DA) cyclopropanes bearing ester substituents, which undergo Lewis acid-catalyzed ring opening with benzylamines, followed by in situ lactamization and dealkoxycarbonylation to form substituted pyrrolidin-2-ones, including 1-benzyl derivatives.

- Mechanism:

- Lewis acid (e.g., Ni(ClO4)2·6H2O, Y(OTf)3) catalyzes the nucleophilic ring opening of the DA cyclopropane by benzylamine.

- This produces γ-amino esters as intermediates.

- Subsequent lactamization under reflux with acetic acid converts the γ-amino ester to the pyrrolidin-2-one ring.

- Final dealkoxycarbonylation (ester removal) via alkaline saponification and thermolysis yields the target 1-benzyl-5-methylpyrrolidin-2-one.

This method allows for a streamlined, one-pot synthesis with overall yields around 70% after chromatographic purification in the last step. It tolerates a wide range of substituents on both cyclopropane and benzylamine, providing synthetic flexibility.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring Opening | Donor–acceptor cyclopropane + benzylamine | Ni(ClO4)2·6H2O (20 mol%) or Y(OTf)3 (20 mol%) | Room temperature (RT) | Up to 93% (acyclic intermediate) | Lewis acid critical for ring opening; no reaction with Brønsted acids like TfOH |

| Lactamization | γ-Amino ester intermediate + Acetic acid | None (thermal) | Reflux in toluene | Quantitative conversion | One-pot operation possible |

| Dealkoxycarbonylation | Alkaline saponification + Thermolysis | NaOH or KOH | Elevated temperature | Overall 70% yield after all steps | Removes ester to give final pyrrolidinone |

- Catalyst loading and reaction time are crucial; excessive catalyst or prolonged heating leads to byproducts.

- Concentration effects: Optimal substrate concentration is ~0.2 M; lower concentrations reduce yield.

- Electron-rich aromatic substituents on cyclopropane donors increase reactivity but may cause side reactions, affecting yield.

Analytical Characterization of Intermediates and Final Product

- HPLC: C18 column with phosphate buffer/methanol (70:30 v/v), flow rate 1 mL/min, UV detection at 207 nm for quantification.

- Mass Spectrometry: High-resolution MS confirms molecular ion ([M+H]+ theoretical mass 226.0873).

- NMR Spectroscopy: ^1H and ^13C NMR in DMSO-d6 or CDCl3 confirms benzyl substitution and pyrrolidinone ring integrity.

- Crystallography: Single-crystal X-ray diffraction used to confirm stereochemistry and substitution patterns in intermediates and final compounds.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Classical multi-step via benzylamine and succinic anhydride | Imide formation, reduction, functionalization, salt formation | Benzylamine, succinic anhydride, reducing agents (e.g., LiAlH4), HCl | Established, scalable, high purity | Multi-step, time-consuming, requires careful control | >95% purity after purification |

| One-pot DA cyclopropane ring opening with benzylamine | Lewis acid-catalyzed ring opening, lactamization, dealkoxycarbonylation | Ni(ClO4)2·6H2O or Y(OTf)3, acetic acid, base for saponification | Streamlined, flexible, tolerates substituents | Moderate overall yield (~70%), requires chromatographic purification | ~70% overall yield |

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinone derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms N-oxides | Hydrogen peroxide |

| Reduction | Produces amine derivatives | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Nucleophilic substitution reactions | Alkyl halides |

Biology

- Proteomics Research : The compound is extensively used in proteomics to study protein interactions and functions. Its ability to influence biochemical pathways makes it valuable for understanding cellular mechanisms .

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific protein kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent .

Medicine

- Therapeutic Applications : 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride has been investigated as a precursor for drug development. Its mechanism of action includes acting as an inhibitor or activator of enzymes, influencing various pathways relevant to disease treatment .

- Antioxidant Properties : Studies have shown that the compound exhibits antioxidant capabilities by scavenging reactive oxygen species (ROS), indicating potential roles in neuroprotection and anti-inflammatory applications .

Case Study 1: Enzyme Inhibition in Cancer Research

A study focused on the inhibition of specific protein kinases by 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride demonstrated its effectiveness against kinases involved in cancer signaling pathways. The results indicated significant inhibition rates, suggesting potential for further development as an anticancer therapeutic agent.

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of this compound. Results showed that it effectively scavenged ROS, supporting its potential use in neuroprotective therapies and inflammatory conditions.

Wirkmechanismus

The mechanism of action of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride

- Structural Differences : Replaces the benzyl group at N1 with a methyl group and introduces a 4-fluorophenyl substituent at C5 .

- Reduced steric bulk compared to benzyl may improve membrane permeability.

- Molecular Weight : 243.5 g/mol (C₁₁H₁₃FN₂O·HCl) vs. 239.5 g/mol for the target compound.

5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride

- Structural Differences: Features a pyrimidine core instead of pyrrolidinone, with a pyridinium moiety and propyl chain .

- Functional Implications: The pyridinium group enhances water solubility and cationic character, favoring ionic interactions in biological systems.

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

- Structural Differences : Incorporates a pyrazolo-pyrimidine group and halogenated aryl substituents, creating a highly complex scaffold .

- Chloro and fluoro substituents may improve metabolic stability and target selectivity.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| 4-Amino-1-benzyl-5-methylpyrrolidin-2-one HCl | Pyrrolidinone | N1-Benzyl, C5-Methyl, C4-Amino | C₁₂H₁₅N₂O·HCl | 239.5 | Neurological agents |

| 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one HCl | Pyrrolidinone | N1-Methyl, C5-4-Fluorophenyl, C4-Amino | C₁₁H₁₃FN₂O·HCl | 243.5 | Antimicrobial/Receptor ligands |

| 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine HCl | Pyrimidine | Pyridinium, Propyl, Pyrimidinyl | C₁₄H₂₀ClN₅·HCl | 342.3 | Veterinary antiprotozoals |

| (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one HCl | Pyrrolidinone | Pyrazolo-pyrimidine, Chloro, Fluoro, Ethoxy | C₂₃H₂₅ClF₂N₆O₂·HCl | 547.4 | Kinase inhibitors |

Key Research Findings

- Substituent Effects :

- Salt Forms : Hydrochloride salts are prevalent across analogs, ensuring stability and aqueous solubility for in vivo studies .

Biologische Aktivität

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride is CHClNO, with a molecular weight of approximately 226.70 g/mol. The compound features a pyrrolidinone ring with an amino group at the 4-position and a benzyl group at the 1-position, which enhances its solubility and reactivity in biological systems .

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride acts primarily as an enzyme modulator . It has been shown to interact with specific molecular targets, functioning as either an inhibitor or activator of certain enzymes. This interaction influences various biochemical pathways crucial for cellular function and has implications for drug development .

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Enzyme Activation | Activates enzymes that may enhance biochemical reactions |

| Protein Interaction | Modulates protein-protein interactions affecting cellular signaling |

Biological Activity and Therapeutic Applications

Research indicates that 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride exhibits notable biological activity relevant to therapeutic applications:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viruses such as Hepatitis C, where derivatives have shown low EC values indicating strong inhibitory effects .

- Cancer Research : The compound's ability to modulate enzyme activity is being explored in oncology, particularly in targeting pathways involved in tumor growth and metastasis .

- Neurodegenerative Diseases : Investigations into its role in neurological contexts are ongoing, focusing on its effects on protein interactions that may influence conditions like Huntington's disease .

Case Study 1: Antiviral Efficacy

A study published in Frontiers in Pharmacology evaluated a series of pyrrolidine derivatives for their inhibitory effects on Hepatitis C virus (HCV). The findings highlighted that compounds similar to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride exhibited promising antiviral activity with EC values significantly lower than existing treatments .

Case Study 2: Cancer Cell Proliferation

In a recent investigation, the effect of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride on leukemic cell lines was assessed. Results indicated a marked reduction in cell proliferation rates, suggesting potential utility as an adjunct therapy in leukemia treatment .

Research Findings

Recent research has focused on optimizing the synthesis of 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride to enhance yield and purity for pharmacological studies. Advanced techniques such as continuous flow reactors are employed to streamline production processes .

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Synthesis Optimization | Utilization of continuous flow reactors for improved yield |

| Antiviral Activity | Low EC values against HCV; potential for drug development |

| Cancer Therapy | Reduced proliferation in leukemic cells; further studies needed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, ring closure, and salt formation. For example, hydrochlorination with 1.0 M aqueous HCl under controlled heating (50°C) is critical for salt formation, as described in a stepwise synthesis yielding ~52.7% . Temperature control (0–50°C) and reagent stoichiometry (e.g., HCl molar ratio) are key variables for optimization.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis or mass spectrometry .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to resolve signals for the benzyl, methyl, and pyrrolidinone moieties. For example, proton environments near the amino group typically appear at δ 3.2–3.5 ppm in CDCl .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm and NH bends at 1600–1650 cm .

- Melting Point : Compare experimental values (e.g., 268–287°C) against literature to assess purity .

Q. What purification strategies are effective for isolating this hydrochloride salt?

- Methods : Recrystallization from water or ethanol/water mixtures is preferred due to the compound’s polar nature. Centrifugation or filtration of the slurry post-hydrochlorination improves yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in -NMR signals may arise from tautomerism in the pyrrolidinone ring or solvent effects. Use deuterated DMSO to stabilize protonation states and compare with computational predictions (e.g., DFT calculations) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?

- Protocol :

Prepare buffered solutions (pH 2–10) using ammonium acetate/acetic acid (pH 6.5 buffer as a reference) .

Incubate the compound at 25–50°C and monitor degradation via HPLC-UV at 254 nm.

Kinetic analysis (Arrhenius plots) predicts shelf-life under storage conditions .

Q. How can researchers optimize enantiomeric purity for chiral analogs of this compound?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Stereochemical Control : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during key steps like benzylation .

Q. What strategies address low yields in substitution reactions involving the benzyl group?

- Troubleshooting :

- Catalysis : Introduce Pd(OAc) for cross-coupling reactions to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in SN2 reactions .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be interpreted?

- Hypothesis Testing :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, which impacts efficacy .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to the benzyl ring to enhance metabolic resistance .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

- Methods :

- QSAR Modeling : Use Molsoft or Schrödinger Suite to correlate substituent effects (e.g., logP, polar surface area) with activity .

- Docking Studies : Map the compound’s interaction with targets (e.g., kinases) using AutoDock Vina and PDB structures .

Reference Table: Key Analytical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.